molecular formula C14H24N2O2 B2932930 Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate CAS No. 2044773-54-6

Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate

Cat. No.: B2932930
CAS No.: 2044773-54-6
M. Wt: 252.358
InChI Key: SASHMSTVVLHSHB-UHFFFAOYSA-N
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Description

Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate: is a complex organic compound characterized by its intricate molecular structure

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound may be employed as a tool to study biological processes or as a precursor for bioactive molecules. Its interactions with biological targets can provide insights into cellular mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural features may contribute to the design of drugs with specific therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it poses certain hazards . The hazard statements associated with this compound include H302, H315, H318, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate typically involves multiple steps, starting with the formation of the core ring structure followed by the introduction of the tert-butyl carboxylate group. Common synthetic routes may include cyclization reactions, amine alkylation, and esterification processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or halides.

  • Addition: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for addition reactions.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

  • Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate

  • Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-3-carboxylate

Uniqueness: Tert-butyl 4,8-diazatricyclo[5220,2,6]undecane-8-carboxylate stands out due to its specific structural features, which may confer unique chemical and biological properties compared to its analogs

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Properties

IUPAC Name

tert-butyl 4,8-diazatricyclo[5.2.2.02,6]undecane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-8-9-4-5-12(16)11-7-15-6-10(9)11/h9-12,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASHMSTVVLHSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C3C2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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